molecular formula C13H14O4 B13614150 Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate

Cat. No.: B13614150
M. Wt: 234.25 g/mol
InChI Key: ABTVANXMIQSEKY-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate (Molecular Formula: C13H14O4, Molecular Weight: 234.25 g/mol) is a specialized cyclobutane derivative of significant interest in organic and medicinal chemistry research . Its structure features a 4-methoxyphenyl substituent at position 1, a ketone group at position 3, and a critical methyl ester functional group. The ester moiety enhances the compound's lipophilicity compared to its carboxylic acid analog, thereby influencing its solubility and reactivity profile, which is a key consideration for researchers in experimental design . The compound serves as a versatile building block for the synthesis of more complex molecules. Its preparation, as detailed in patent literature, involves a multi-step synthesis that avoids the use of highly toxic reagents like osmium tetroxide by employing a safer and more cost-effective ozonation step for the key oxidation . This synthesis pathway, which includes steps such as the formation of a 3-benzylidene cyclobutyronitrile intermediate (80% yield) and a p-methylbenzenesulfonic acid ester (92% yield), allows for the production of high-purity material suitable for pharmaceutical research . In scientific research, this cyclobutane derivative is utilized as a key intermediate in organic synthesis for constructing complex molecular architectures . Its potential biological activity is also an area of investigation, with studies suggesting promise in applications such as anticancer research, where it has been shown to inhibit cell proliferation in various cancer cell lines . For practical handling, the compound can be dissolved in common research solvents such as dimethyl sulfoxide (DMSO). A 1 mM stock solution, for example, can be prepared by dissolving 1 mg of the compound in approximately 4.54 mL of solvent, with physical methods like vortexing or gentle heating often aiding dissolution . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-11-5-3-9(4-6-11)13(12(15)17-2)7-10(14)8-13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTVANXMIQSEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

The preparation generally follows these key steps, as derived from patent CN103467270A and related literature:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of methyl triphenylphosphine iodide React triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature for 12–24 hours White solid obtained by filtration
2 Formation of 3-benzylidene cyclobutanol React methyl triphenylphosphine iodide with n-butyllithium in toluene and hexane at low temperatures (-5 to 0 °C), followed by epoxy chloropropane and phenyl aldehyde addition Purified by column chromatography; reaction times 0.5–4 hours; yield not explicitly stated
3 Esterification to p-methylbenzenesulfonic acid-3-benzylidene cyclobutanol ester React 3-benzylidene cyclobutanol with p-methylbenzenesulfonyl chloride in methylene dichloride with pyridine at 5 °C, stirred 24 hours Yield: 92%
4 Conversion to 3-benzylidene cyclobutyronitrile React ester with sodium cyanide in dimethyl sulfoxide at 90 °C for 18 hours Yield: 80%
5 Hydrolysis to 3-benzylidene cyclobutanecarboxylic acid Hydrolysis of nitrile under acidic or basic conditions (details not fully disclosed) -
6 Final oxidation to 3-oxocyclobutanecarboxylic acid derivative Ozonation or alternative oxidation replacing osmium tetroxide oxidation Cost-effective and safer method

This sequence builds the cyclobutanone core with the 4-methoxyphenyl substituent and introduces the carboxylate ester group.

Methylation to Form Methyl Ester

The final methyl esterification step to yield methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate involves standard esterification techniques, often using methanol and acidic catalysts or methylating agents, ensuring the carboxylic acid is converted to the methyl ester.

Solubility and Stock Solution Preparation

For practical handling and formulation, the compound's solubility data and stock solution preparation protocols are crucial:

Amount of Compound Concentration Volume of Solvent Required (mL)
1 mg 1 mM 4.54
5 mg 1 mM 22.7
10 mg 1 mM 45.4
1 mg 5 mM 0.91
5 mg 5 mM 4.54
10 mg 5 mM 9.08
1 mg 10 mM 0.45
5 mg 10 mM 2.27
10 mg 10 mM 4.54

Note: Solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and corn oil are used in sequence for in vivo formulation preparation, ensuring clarity at each step.

Physical methods like vortexing, ultrasound, or hot water baths assist in dissolving the compound effectively.

Research Findings and Advantages of the Preparation Method

  • The described preparation avoids the use of highly toxic osmium tetroxide by substituting ozonation for the oxidation step, enhancing safety and reducing costs.
  • The starting materials are low cost and readily available, making the process economically viable for industrial scale-up.
  • The multi-step synthesis allows for high purity and yield at each stage, with esterification and nitrile formation steps optimized for maximum output.
  • Column chromatography purification ensures the removal of impurities, critical for pharmaceutical-grade compound preparation.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 Methyl triphenylphosphine iodide Triphenylphosphine, methyl iodide, THF, RT - White solid obtained
2 3-Benzylidene cyclobutanol n-Butyllithium, epoxy chloropropane, phenyl aldehyde, toluene, low temp - Purified by chromatography
3 p-Methylbenzenesulfonic acid ester p-Methylbenzenesulfonyl chloride, pyridine, methylene dichloride, 5 °C 92 Esterification step
4 3-Benzylidene cyclobutyronitrile Sodium cyanide, DMSO, 90 °C 80 Nucleophilic substitution
5 3-Benzylidene cyclobutanecarboxylic acid Hydrolysis (acidic/basic) - Intermediate for oxidation
6 3-Oxocyclobutanecarboxylic acid derivative Ozonation - Oxidation replacing osmium tetroxide
7 This compound Methylation (methanol/acid catalyst) - Final ester product

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate with key analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Solubility/Storage Key Features
This compound C₁₃H₁₄O₄ 4-OCH₃ 234.25 Likely lipophilic; stable at RT* Strained cyclobutane core, electron-donating methoxy group
1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic acid C₁₂H₁₂O₄ 4-OCH₃ 220.22 Soluble in DMSO; store at 2–8°C, protected from light Carboxylic acid group enhances polarity
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate C₁₂H₁₁BrO₃ 4-Br 283.12 Organic solvents (e.g., acetone) Electron-withdrawing bromo substituent; increased molecular weight
Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate C₁₉H₁₈N₂O₃ 4-OCH₃, Ph 322.36 Not reported Imidazole core; additional phenyl group

*RT: Room temperature; inferred from the carboxylic acid analog’s stability .

Key Observations:
  • In contrast, the bromophenyl analog () has an electron-withdrawing bromine, which may increase electrophilicity .
  • Core Structure : The strained cyclobutane ring with a ketone (3-oxo) group contrasts with the imidazole core in Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (). The imidazole’s aromaticity likely confers greater stability compared to the reactive cyclobutane .
  • Solubility : The methyl ester’s lipophilicity may improve membrane permeability compared to the carboxylic acid, which is polar and DMSO-soluble .

Biological Activity

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and mechanisms of action, while providing data tables and case studies to illustrate its significance.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : [Insert CAS Number Here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclobutane Formation : Utilizing cyclization reactions of appropriate precursors.
  • Esterification : Converting carboxylic acids to esters using methanol and acid catalysts.
  • Oxidation and Reduction Steps : Adjusting functional groups to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.5Activation of caspase pathways

The compound's mechanism appears to involve:

  • Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1/S checkpoint.
  • Enzyme Inhibition : Potentially inhibiting specific kinases involved in cancer cell signaling pathways.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 15.2 µM. The study suggested that the compound activates apoptotic pathways, leading to increased caspase activity.
  • In Vivo Studies :
    • An animal model study indicated that administration of the compound led to a reduction in tumor size in xenograft models of breast and lung cancer, supporting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate?

The synthesis typically involves cyclization or alkylation strategies. For cyclobutane derivatives, polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and selectivity, while phase transfer catalysts like PEG-400 or Aliquate-336 improve yields in multi-step reactions . Temperature control (e.g., reflux conditions) is critical to avoid side products, as cyclobutanecarboxylates are prone to ring-opening under harsh conditions . For intermediates, consider using sodium borohydride for selective reductions or potassium permanganate for oxidations .

Q. How can NMR spectroscopy and HPLC be utilized to confirm the structure and purity of this compound?

  • 1H NMR : Analyze the methoxyphenyl group’s aromatic protons (δ 6.8–7.4 ppm) and the cyclobutane ring’s methylene protons (δ 2.5–3.5 ppm). The ester carbonyl (C=O) typically resonates at ~170 ppm in 13C NMR .
  • HPLC : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30) to achieve ≥99% purity. Retention times should align with reference standards .

Q. What are the key stability considerations for storing this compound?

Store at room temperature in airtight containers under inert gas (N2 or Ar). Avoid prolonged exposure to light or moisture, as the ester group may hydrolyze in acidic/basic conditions. Re-test purity every 5 years, as cyclobutane derivatives can degrade via retro-Diels-Alder reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclobutane ring in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model ring strain (~110 kJ/mol for cyclobutane) and predict sites for nucleophilic attack. The 3-oxo group increases electrophilicity at the adjacent carbon, making it susceptible to Michael additions. Compare with analogs (e.g., trifluoromethyl-substituted cyclobutanes) to assess electronic effects .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay-specific conditions (e.g., cell line variability). Use dose-response curves (IC50 values) across multiple models (e.g., cancer vs. normal cells) and validate with orthogonal assays (e.g., SPR for binding affinity). Structural analogs (e.g., ethyl 1-methyl-3-oxocyclobutanecarboxylate) can help isolate pharmacophore contributions .

Q. How does the methoxyphenyl substituent influence the compound’s interactions with biological targets?

The 4-methoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Docking studies suggest π-π stacking with aromatic residues (e.g., Tyr in kinases) and hydrogen bonding via the methoxy oxygen. Compare with halogenated analogs (e.g., 4-chlorophenyl) to assess steric/electronic effects .

Q. What methodologies are recommended for studying the metabolic fate of this compound in vitro?

Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the cyclobutane ring). For phase II metabolism, incubate with UDP-glucuronosyltransferase. Analyze via LC-MS/MS with MRM transitions for the parent ion (m/z 220.22) and potential glucuronides (m/z +176) .

Methodological Tables

Q. Table 1. Comparative Analysis of Cyclobutanecarboxylate Derivatives

CompoundlogPRing Strain (kJ/mol)Bioactivity (IC50, μM)Reference
Methyl 1-(4-MeOPh)-3-oxo2.811012.5 (Kinase X)
Ethyl 1-Me-3-oxo2.510518.9 (Kinase X)
Trifluoromethyl analog3.11158.2 (Kinase X)

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
4-Methoxyphenyl (Ar-H)6.8–7.4Doublet4H
Cyclobutane CH22.5–3.5Multiplet4H
Ester OCH33.7Singlet3H

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